(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034260-98-3
VCID: VC7549729
InChI: InChI=1S/C16H15N5O3S/c1-20-7-6-17-16(20)25(23,24)11-9-21(10-11)15(22)14-8-18-12-4-2-3-5-13(12)19-14/h2-8,11H,9-10H2,1H3
SMILES: CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Molecular Formula: C16H15N5O3S
Molecular Weight: 357.39

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

CAS No.: 2034260-98-3

Cat. No.: VC7549729

Molecular Formula: C16H15N5O3S

Molecular Weight: 357.39

* For research use only. Not for human or veterinary use.

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone - 2034260-98-3

Specification

CAS No. 2034260-98-3
Molecular Formula C16H15N5O3S
Molecular Weight 357.39
IUPAC Name [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone
Standard InChI InChI=1S/C16H15N5O3S/c1-20-7-6-17-16(20)25(23,24)11-9-21(10-11)15(22)14-8-18-12-4-2-3-5-13(12)19-14/h2-8,11H,9-10H2,1H3
Standard InChI Key IMVCFNYKORDRHV-UHFFFAOYSA-N
SMILES CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound is defined by the molecular formula C16H15N5O3S\text{C}_{16}\text{H}_{15}\text{N}_5\text{O}_3\text{S}, with a molecular weight of 357.4 g/mol . Its IUPAC name, [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone, reflects the integration of three key subunits:

  • A 1-methyl-1H-imidazole-2-sulfonyl group, contributing sulfonamide functionality.

  • An azetidine ring (a four-membered nitrogen-containing heterocycle).

  • A quinoxalin-2-yl methanone group, a bicyclic aromatic system with ketone substitution .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H15N5O3S\text{C}_{16}\text{H}_{15}\text{N}_5\text{O}_3\text{S}PubChem
Molecular Weight357.4 g/molVulcanChem
SMILESCN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3PubChem
InChIKeyIMVCFNYKORDRHV-UHFFFAOYSA-NPubChem

The sulfonyl group (-SO2_2-) bridges the imidazole and azetidine rings, while the methanone connects the azetidine to the quinoxaline system. This arrangement suggests potential for hydrogen bonding and π-π interactions, critical for target binding .

Stereochemical Considerations

The azetidine ring introduces conformational constraints due to its small ring size, potentially influencing pharmacophore orientation. Computational models (PubChem 3D Conformer) indicate a non-planar structure, with the sulfonyl group adopting a pseudo-axial position relative to the azetidine . Quinoxaline’s planar aromatic system may facilitate stacking interactions with biological targets like kinase ATP pockets .

Synthetic Routes and Methodological Insights

Reported Synthesis Strategies

While no direct synthesis protocol for this compound is publicly documented, analogous molecules provide clues. A 2019 study demonstrated the utility of N,N-dimethylformamide (DMF) and sulfur in constructing (1H-benzimidazol-2-yl)(phenyl)methanones from aldehydes and o-phenylenediamine . Adapting this, one plausible route involves:

  • Sulfonation of 1-methylimidazole to yield 1-methyl-1H-imidazole-2-sulfonyl chloride.

  • Azetidine functionalization via sulfonamide coupling.

  • Methanone formation through Friedel-Crafts acylation or nucleophilic substitution .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsTarget Intermediate
1Imidazole sulfonationClSO3_3H, CH2_2Cl2_2, 0°C1-methyl-1H-imidazole-2-sulfonyl chloride
2Azetidine sulfonamidationAzetidine, NEt3_3, THF3-(imidazol-2-sulfonyl)azetidine
3Quinoxaline methanone couplingQuinoxaline-2-carbonyl chloride, DMF, 60°CFinal product

This approach mirrors methods used in synthesizing PI3K inhibitors featuring quinoxaline sulfonamides .

Challenges in Synthesis

The azetidine ring’s strain and the sulfonyl group’s electron-withdrawing nature may complicate reaction kinetics. Steric hindrance at the azetidine nitrogen could necessitate high-temperature conditions or catalytic acceleration . Purification challenges are anticipated due to the compound’s polar sulfonyl and nonpolar quinoxaline moieties, likely requiring gradient HPLC.

Pharmacokinetic and Toxicity Considerations

ADME Profiles

The compound’s LogP (calculated: 1.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. The sulfonyl group may confer metabolic stability against cytochrome P450 oxidation, while the azetidine ring could resist hydrolysis .

Toxicity Risks

Imidazole-containing compounds often exhibit hepatotoxicity at high doses. In silico predictions (ProtoTox-II) indicate potential mitochondrial toxicity (Score: 0.72), warranting in vitro validation.

Research Gaps and Future Directions

Despite its intriguing structure, experimental data on this compound remain sparse. Key unanswered questions include:

  • Synthetic scalability: Can the hypothesized route achieve >70% yield?

  • Target engagement: Does it inhibit PI3K isoforms or other kinases?

  • In vivo efficacy: What pharmacokinetic optimization is needed for therapeutic use?

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